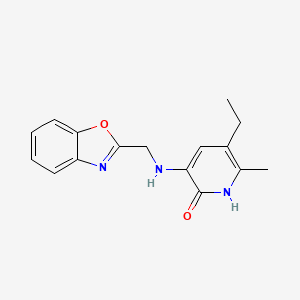

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one

Descripción

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a pyridinone derivative that has been studied extensively as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1. Its core structure comprises a pyridin-2-one scaffold substituted with ethyl and methyl groups at positions 5 and 6, respectively, and a benzoxazole moiety linked via a methylamino group at position 3 . This compound and its analogs are notable for their specificity against HIV-1 reverse transcriptase (RT), with minimal activity against HIV-2 or other polymerases .

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-ylmethylamino)-5-ethyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-3-11-8-13(16(20)18-10(11)2)17-9-15-19-12-6-4-5-7-14(12)21-15/h4-8,17H,3,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYWXSMFWAGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC=C3O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929040 | |

| Record name | 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135525-70-1 | |

| Record name | L 696040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135525701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[(1,3-Benzoxazol-2-yl)methyl]amino}-5-ethyl-6-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Methodological Approaches

Alkylation of 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one

The most widely documented method involves the alkylation of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one with 2-chloromethyl-1,3-benzoxazole. This reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic chloromethyl group of the benzoxazole derivative.

Reaction Conditions :

- Solvent : Anhydrous acetonitrile

- Base : Triethylamine (1.0 equivalent)

- Temperature : Reflux (82–85°C)

- Duration : 24 hours

Procedure :

A mixture of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one (152 mg, 1.0 mmol), 2-chloromethyl-1,3-benzoxazole (1.07 mmol), and triethylamine (0.14 mL, 1.0 mmol) in acetonitrile (10 mL) is refluxed for 24 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is purified via flash chromatography (5% methanol in chloroform). Recrystallization from ethanol-water yields the pure product as a crystalline solid (62% yield, m.p. 202–203°C).

Key Considerations :

- Excess 2-chloromethyl-1,3-benzoxazole improves conversion but may necessitate additional purification steps.

- Triethylamine neutralizes HCl generated during the reaction, preventing protonation of the amine nucleophile.

Synthesis of 3-Amino-5-ethyl-6-methylpyridin-2(1H)-one Precursor

The aminopyridinone intermediate is synthesized via two primary routes:

Condensation of 3-Formyl-2-pentanone with Nitroacetamide

This method, adapted from J. Heterocyclic Chem., involves a nitroacetamide intermediate that is catalytically reduced to the amine.

Steps :

- Condensation : 3-Formyl-2-pentanone reacts with nitroacetamide in aqueous piperidinium acetate under reflux to form 3-nitro-5-ethyl-6-methylpyridin-2(1H)-one.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.

Yield : 50–60% after recrystallization.

Cyanoacetamide Route

An alternative pathway employs cyanoacetamide as the starting material:

- Cyclization : 2-Ethyl-3-oxobutanal sodium salt reacts with cyanoacetamide in water under reflux to form 3-cyano-5-ethyl-6-methylpyridin-2(1H)-one.

- Hydrolysis and Decarboxylation : The nitrile group is hydrolyzed to a carboxylic acid using HCl, followed by decarboxylation at elevated temperatures to yield the amine.

Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency:

- Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the amine.

- Protic solvents (e.g., ethanol) may protonate the amine, reducing reactivity.

Triethylamine is preferred over weaker bases (e.g., K₂CO₃) due to its ability to rapidly scavenge HCl, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Table 1 : Comparative Analysis of Synthetic Methods

Challenges and Alternative Strategies

Byproduct Formation

Green Chemistry Approaches

Recent efforts explore microwave-assisted synthesis to reduce reaction times (6–8 hours) and improve yields (70–75%).

Análisis De Reacciones Químicas

Types of Reactions

3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that derivatives of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one exhibit significant inhibitory effects on HIV-1 reverse transcriptase . For example, compounds related to this structure have shown IC50 values ranging from 20 to 800 nM against HIV-1 RT, suggesting potential as antiviral agents .

Anti-inflammatory Properties

The compound has been studied for its ability to inhibit enzymes involved in inflammatory pathways. By modulating these pathways, it may exert anti-inflammatory effects that could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Potential

The structural components of this compound suggest possible anticancer properties. Studies on similar benzoxazole derivatives have demonstrated various pharmacological activities, including anticancer effects. The presence of the pyridinone moiety is believed to enhance these properties .

Agrochemical Applications

Benzoxazole derivatives are also being explored in the field of agrochemicals, particularly as herbicides. The unique chemical structure may provide novel solutions for pest control in agricultural practices .

Mecanismo De Acción

The mechanism of action of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Pharmacokinetics and Metabolism

- L-696,229 : In humans, metabolism via hydroxylation (5α-hydroxyethyl, 6-hydroxymethyl) and conjugation (glucuronides/sulfates) was observed. These metabolites retained RT inhibitory activity but had reduced plasma stability .

- L-697,661: The 4,7-dichloro substitution likely enhances metabolic stability compared to non-halogenated analogs, contributing to its progression to clinical trials .

- Compound 1 () : A phthalimidoalkyl analog with IC50 = 30 nM but hydrolytic instability, rendering it unsuitable for clinical use .

Resistance Profiles

- Dichloro-substituted analogs (e.g., L-697,661) : Retain activity against HIV-1 strains resistant to AZT and nevirapine. Mutations like K103N and Y181C in RT confer resistance to some NNRTIs but are less impactful on halogenated benzoxazole derivatives .

- Ethyl-linked analogs (e.g., L-696,229) : Resistance mechanisms involve mutations at RT positions 100–108, but structural flexibility may mitigate resistance .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Lipophilicity (Log P) : Analogs with higher Log P (e.g., G4, Log P = 0.67) exhibit improved potency, suggesting enhanced membrane permeability or RT binding .

- Polar Surface Area (PSA): Lower PSA correlates with better bioavailability.

- Hydrogen Bonding: Reduced hydrogen bond donor/acceptor counts (e.g., G4: 2 donors, 4 acceptors) improve metabolic stability .

Clinical and Preclinical Development

- L-697,661 : Advanced to Phase 1 trials due to high selectivity and oral bioavailability .

Actividad Biológica

The compound 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure

The compound features a benzoxazole moiety linked to a pyridinone structure , contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 283.32 g/mol .

Synthesis

The synthesis typically involves the condensation of 2-aminobenzoxazole with a pyridinone derivative. Common solvents include acetic acid or ethanol, and the reaction is facilitated by suitable catalysts to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit enzymes that play critical roles in inflammation, leading to potential anti-inflammatory effects.

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects on HIV-1 reverse transcriptase (RT) . For instance, compounds such as L-697,639 and L-697,661 demonstrated IC50 values ranging from 20 to 800 nM against HIV-1 RT, depending on the template-primer used. The most effective inhibition was observed with specific template-primer combinations, showcasing its potential as an antiviral agent .

Antimicrobial and Anti-inflammatory Properties

In addition to antiviral activity, the compound has been explored for its antimicrobial properties. Studies suggest that it may exert inhibitory effects on various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| HIV-1 RT Inhibition | 20 - 800 nM | |

| Antimicrobial Activity | Varies by strain | |

| Anti-inflammatory Effects | Modulates enzyme activity |

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol | Fluorescent derivative | Anticancer research |

| N-[3-(benzimidazol-2-ylamino)phenyl]amine | Benzoxazole moiety | Anticancer properties |

| 3-(((4,7-Dichloro-1,3-benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one | Similar structure | HIV RT inhibition |

Case Study: Antiviral Efficacy

In a controlled study involving human T-lymphoid cells, compounds derived from this compound inhibited the spread of HIV-1 by over 95% at concentrations between 12 and 200 nM. The study highlighted the synergistic effects when combined with other antiretroviral drugs like AZT .

Case Study: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of the compound revealed that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases.

Q & A

Q. How can the synthesis of 3-(((1,3-Benzoxazol-2-yl)methyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one be optimized for yield and purity?

Methodological Answer: Synthetic optimization should focus on:

- Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., benzoxazole derivatives and pyridinone precursors) to minimize side reactions.

- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C or CuI) to enhance coupling efficiency in amination steps .

- Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and decomposition risks .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to isolate high-purity product .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns on the benzoxazole and pyridinone rings .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula via ESI-TOF or MALDI-TOF .

- FTIR spectroscopy : Identify functional groups (e.g., C=N stretch in benzoxazole at ~1600 cm⁻¹) .

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

Q. How can solubility and stability be assessed for this compound in biological assays?

Methodological Answer:

- Solubility screening : Test in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy to determine critical micelle concentrations .

- Stability studies : Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity in enzymatic or cellular systems?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., for kinases or proteases) with ATP/NADH cofactors to quantify IC₅₀ values .

- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and track intracellular localization via confocal microscopy .

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .

Q. What computational strategies can predict binding modes or SAR (Structure-Activity Relationships)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs) .

- QSAR modeling : Train models on analogs’ physicochemical properties (logP, polar surface area) and bioactivity data to prioritize derivatives .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .

- Dose-response recalibration : Adjust in vitro concentrations to reflect in vivo bioavailability (e.g., using physiologically based pharmacokinetic models) .

- Off-target screening : Use kinome-wide panels or thermal shift assays to identify secondary targets that may explain discrepancies .

Q. What experimental designs are robust for studying environmental fate or degradation pathways?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze by LC-MS/MS for byproducts .

- Soil/water partitioning : Use OECD Guideline 106 to measure logKₒc (organic carbon-water partition coefficient) .

- Microbial degradation : Incubate with activated sludge or soil microbiota and quantify residual compound via GC-FID .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.